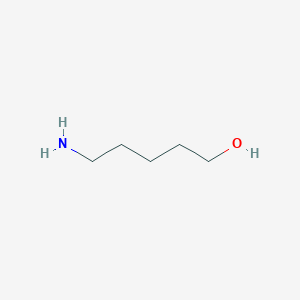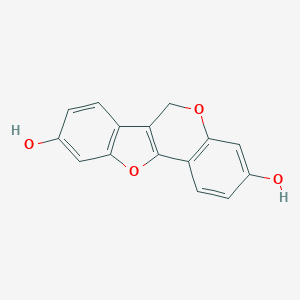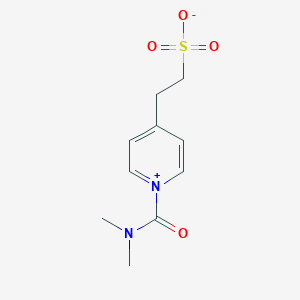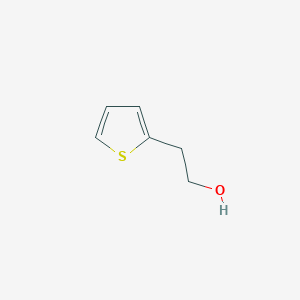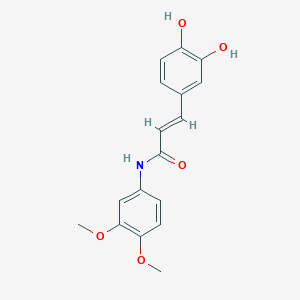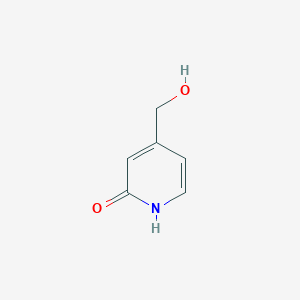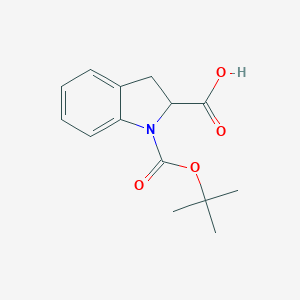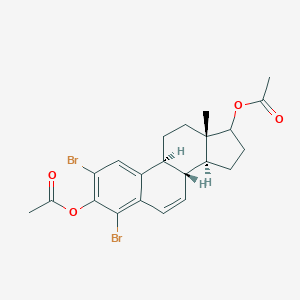
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate, also known as DBED, is a synthetic estrogen compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in studying the mechanisms of estrogen action.
Mechanism Of Action
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate exerts its effects through binding to estrogen receptors, thereby activating various signaling pathways. It has been found to have both agonistic and antagonistic effects on estrogen receptors, depending on the specific context.
Biochemical And Physiological Effects
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been found to have various biochemical and physiological effects, including the regulation of gene expression, cell proliferation, and differentiation. It has also been found to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments is its ability to selectively activate estrogen receptors, allowing researchers to study the effects of estrogen in a controlled manner. However, 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate is a synthetic compound and may not fully replicate the effects of natural estrogen. Additionally, the use of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments may be limited by its cost and availability.
Future Directions
There are several potential future directions for research involving 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate. One area of interest is the development of new compounds that can selectively target specific estrogen receptors, allowing for more precise control over the effects of estrogen. Additionally, further research is needed to fully understand the mechanisms of action of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate and its potential applications in the prevention and treatment of diseases.
Synthesis Methods
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate can be synthesized through a multistep process that involves the bromination of estradiol and subsequent acetylation of the resulting dibromo compound. This synthesis method has been well-established and has been used to produce 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in large quantities for research purposes.
Scientific Research Applications
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been extensively used in scientific research to study the mechanisms of estrogen action. It has been found to interact with estrogen receptors in a similar manner to natural estrogen, making it a valuable tool in studying the effects of estrogen on various physiological processes.
properties
CAS RN |
132633-86-4 |
|---|---|
Product Name |
2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
Molecular Formula |
C22H24Br2O4 |
Molecular Weight |
512.2 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-3-acetyloxy-2,4-dibromo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H24Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h4-5,10,13-14,17,19H,6-9H2,1-3H3/t13-,14+,17-,19?,22-/m0/s1 |
InChI Key |
KLMUHEKLYJFXEB-HCHCUJDGSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
synonyms |
2,4-DBTDD 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
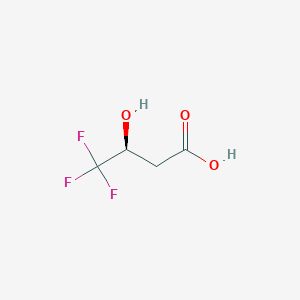
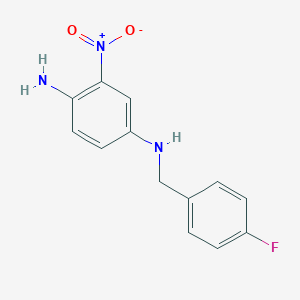
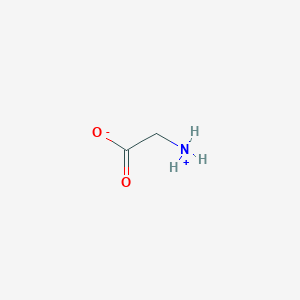
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
